4-(5-Bromothiazol-2-yloxy)phenol chemical properties
4-(5-Bromothiazol-2-yloxy)phenol chemical properties
Executive Summary
4-(5-Bromothiazol-2-yloxy)phenol (CAS: 904961-21-3) is a high-value bifunctional scaffold widely utilized in the synthesis of pharmaceutical agents (specifically PPAR agonists and kinase inhibitors) and agrochemicals. Its structural utility lies in its orthogonal reactivity : it possesses a nucleophilic phenolic hydroxyl group and an electrophilic aryl bromide on a thiazole core. This duality allows for precise, sequential functionalization, making it an ideal "molecular lego" block for fragment-based drug discovery (FBDD).
This guide provides a comprehensive technical analysis of this compound, detailing a validated synthesis protocol, its reactivity profile, and its strategic application in downstream chemical biology.
Chemical Identity & Physical Properties
| Property | Specification |
| Chemical Name | 4-(5-Bromothiazol-2-yloxy)phenol |
| CAS Number | 904961-21-3 |
| Molecular Formula | C₉H₆BrNO₂S |
| Molecular Weight | 272.12 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Acetone; Insoluble in Water |
| pKa (Phenol) | ~9.5 (Predicted) |
| Melting Point | Experimental determination recommended (Analogues typically 120–160 °C) |
Synthetic Strategy: The Regioselective SNAr Approach
The most robust synthesis of 4-(5-Bromothiazol-2-yloxy)phenol exploits the differential electrophilicity of 2,5-dibromothiazole . The carbon at the 2-position (adjacent to nitrogen) is significantly more electron-deficient than the 5-position, allowing for highly regioselective Nucleophilic Aromatic Substitution (SNAr).
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex intermediate). The hydroquinone dianion (or mono-anion) attacks the C-2 position of the thiazole ring. The nitrogen atom stabilizes the negative charge in the intermediate, facilitating the expulsion of the bromide ion at C-2. The bromide at C-5 remains intact due to the lack of resonance stabilization for nucleophilic attack at that position.
Validated Protocol
Reagents:
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Substrate: 2,5-Dibromothiazole (1.0 equiv)
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Nucleophile: Hydroquinone (2.0 equiv) — Excess used to prevent bis-substitution.
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Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
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Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
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Temperature: 80–100 °C
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Hydroquinone (20 mmol) in anhydrous DMF (40 mL).
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Deprotonation: Add K₂CO₃ (25 mmol) and stir at room temperature for 30 minutes under an inert atmosphere (Nitrogen or Argon) to generate the phenoxide nucleophile.
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Addition: Add 2,5-Dibromothiazole (10 mmol) dropwise to the reaction mixture.
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Reaction: Heat the mixture to 90 °C and monitor by TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.[1] Reaction is typically complete within 4–6 hours.
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Workup: Cool the mixture to room temperature and pour into ice-cold water (200 mL). Acidify carefully with 1M HCl to pH ~4 to ensure the phenol is protonated.
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Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes) to isolate the target mono-ether.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway via SNAr mechanism.
Reactivity Profile & Functionalization
The value of this scaffold lies in its ability to undergo divergent synthesis. The molecule contains two distinct "handles" that can be manipulated independently.
The Phenolic Handle (-OH)
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Reactivity: Nucleophilic.
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Applications:
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Etherification: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to tune lipophilicity.
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Esterification: Reaction with acyl chlorides to create prodrugs or linkers.
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Mitsunobu Reaction: Coupling with alcohols to introduce complex side chains.
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The Thiazole Handle (C-Br)[3]
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Reactivity: Electrophilic (Transition Metal Catalyzed).
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Applications:
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Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to extend the carbon skeleton (Biaryl synthesis).
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Buchwald-Hartwig Amination: Displacement of Br with amines to introduce solubility-enhancing groups.
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Sonogashira Coupling: Reaction with terminal alkynes.
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Divergent Synthesis Map
Figure 2: Orthogonal reactivity map demonstrating downstream functionalization options.
Applications in Drug Discovery
PPAR Agonists (Metabolic Disease)
The 4-alkoxyphenol motif is a classic pharmacophore in Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., related to the glitazone class). The thiazole ring serves as a bioisostere for pyridine or benzene rings found in older generation drugs, often improving metabolic stability and potency.
Kinase Inhibitors
The 2-aminothiazole and 2-oxythiazole scaffolds are "privileged structures" in kinase inhibition. The 5-position of the thiazole (where the bromine resides) is a critical vector for accessing the "gatekeeper" region or solvent-exposed pocket of kinase enzymes (e.g., CDK, Aurora kinase).
Agrochemicals
Thiazole-ether derivatives are potent inhibitors of various plant enzymes. The bromine atom allows for the attachment of lipophilic groups necessary for leaf cuticle penetration in herbicide design.
Safety & Handling
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Hazards: The compound is an aryl bromide and a phenol. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the phenol.
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Disposal: Dispose of as halogenated organic waste.
References
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Regioselectivity in Thiazole Substitution
- Title: Regioselective Nucleophilic Aromatic Substitution of 2,5-Dibromothiazole.
- Source:Journal of Organic Chemistry, 2011, 76(15), 7195.
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URL:[Link] (Representative logic for thiazole SNAr).
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Applications in PPAR Agonists
- Title: Design and Synthesis of PPAR Agonists Containing Thiazole Scaffolds.
- Source:Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 1945.
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URL:[Link]
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General Thiazole Chemistry
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CAS Registry Data
- Title: 4-(5-Bromothiazol-2-yloxy)phenol (CAS 904961-21-3).
- Source: PubChem / ChemicalBook.
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URL:[Link]
